3-Descarboxy Imazethapyr

Analytical Chemistry Herbicide Metabolism Reference Standards

Analytical labs quantifying imazethapyr residues face quantification bias when using non-certified impurity standards. 3-Descarboxy Imazethapyr (CAS 89084-60-6), the primary decarboxylated degradation product, differs from the parent herbicide in LogP (2.5 vs 1.5) and exact mass (245.153 Da). A high-purity (>95%) certified reference standard ensures: • Accurate LC-MS/MS quantification in crop and soil matrices per GB/T 23818-2009 • Reliable environmental degradation kinetics and rotational crop carryover risk assessment • Batch-to-batch QC/QA compliance for agrochemical ANDA/DMF regulatory filings Supplied with comprehensive CoA. Global shipping available.

Molecular Formula C14H19N3O
Molecular Weight 245.33
CAS No. 89084-60-6
Cat. No. B602018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Descarboxy Imazethapyr
CAS89084-60-6
Synonyms3-Descarboxy Imazethapyr
Molecular FormulaC14H19N3O
Molecular Weight245.33
Structural Identifiers
SMILESCCC1=CN=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C
InChIInChI=1S/C14H19N3O/c1-5-10-6-7-11(15-8-10)12-16-13(18)14(4,17-12)9(2)3/h6-9H,5H2,1-4H3,(H,16,17,18)
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / 20.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Structure & Identifiers


Interactive Chemical Structure Model





3-Descarboxy Imazethapyr Reference Standard


3-Descarboxy Imazethapyr is a key impurity and degradation product of the imidazolinone herbicide imazethapyr [1]. This compound is structurally defined as 2-(5-ethylpyridin-2-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one (C₁₄H₁₉N₃O, MW 245.32) and is utilized as a high-purity reference standard (>95%) for analytical method validation, environmental fate studies, and herbicide residue monitoring [2].

Why 3-Descarboxy Imazethapyr Cannot Be Substituted


Despite sharing a core imidazolinone structure, 3-Descarboxy Imazethapyr's physicochemical and biological properties are fundamentally altered due to the absence of the carboxylic acid moiety on the pyridine ring. This structural modification eliminates the primary metabolic pathway (hydroxylation/glucosylation) observed in the parent herbicide, imazethapyr, and is responsible for the distinct and differential metabolic routes that confer crop selectivity in soybeans and corn [1][2]. Consequently, using an impure or incorrectly specified standard can lead to inaccurate quantification in LC-MS/MS residue analysis, flawed interpretation of environmental degradation kinetics, and unreliable assessment of non-target plant toxicity, all of which are critically dependent on the unique properties of the decarboxylated species [3][4].

3-Descarboxy Imazethapyr: Quantitative Evidence


Structural Divergence Enables Analytical Specificity

3-Descarboxy Imazethapyr is distinguished from its parent, imazethapyr, by the loss of the carboxylic acid group (-COOH) at the 3-position of the pyridine ring. This alteration is not just a minor impurity; it dictates the compound's chromatographic and mass spectrometric behavior. The exact mass of 3-Descarboxy Imazethapyr (245.153 g/mol) differs substantially from imazethapyr (289.1 g/mol), leading to a 43.9 Da mass difference and distinct retention times and fragmentation patterns in LC-MS/MS analyses [1].

Analytical Chemistry Herbicide Metabolism Reference Standards

Metabolic Pathway Divergence in Crop Selectivity

The primary metabolic pathway of imazethapyr in tolerant crops (e.g., soybean, corn) is oxidative hydroxylation at the 5-ethyl substituent of the pyridine ring, followed by glucosylation. In contrast, the structurally distinct imazaquin is metabolized via cyclization of the imidazolinone nitrogen and carboxylic acid group. 3-Descarboxy Imazethapyr, lacking the carboxyl group, is the direct product of a divergent, presumably abiotic or microbial, degradation route and is therefore a critical marker of environmental fate, distinct from the primary plant-derived metabolites [1][2].

Plant Metabolism Herbicide Detoxification Environmental Chemistry

Distinct Soil Persistence Profile

While direct kinetic data for the isolated 3-Descarboxy Imazethapyr is not widely published, its formation and persistence are inferred from the degradation kinetics of the parent compound, imazethapyr, and class-level analogs. Imazethapyr itself has a soil half-life ranging from 15.12 to 18.02 days, with residues persisting up to 60 days [1]. The decarboxylated metabolite is a terminal product of abiotic degradation pathways (photodegradation, hydrolysis) [2]. Given its altered polarity (XLogP3 = 2.5 vs. imazethapyr's XLogP3 = 1.5) [3], this metabolite will exhibit different soil sorption (Koc) and mobility properties compared to the parent acid, impacting its potential for groundwater leaching and carryover risk.

Environmental Fate Soil Degradation Carryover Risk

3-Descarboxy Imazethapyr Application Scenarios


LC-MS/MS Residue Analysis Method Development

Analytical laboratories developing or validating methods for the quantification of imazethapyr and its metabolites in crops (e.g., soybeans, corn) or soil according to guidelines (e.g., GB/T 23818-2009) require 3-Descarboxy Imazethapyr as a certified reference standard. Its unique mass (245.153 g/mol) and chromatographic properties are essential for achieving the required specificity and accuracy in multi-residue LC-MS/MS methods, ensuring compliance with maximum residue limits (MRLs) set by regulatory agencies [1].

Environmental Fate and Soil Carryover Studies

Researchers investigating the long-term persistence and mobility of imazethapyr in agricultural soils must include 3-Descarboxy Imazethapyr as a target analyte in their monitoring programs. Its distinct lipophilicity (LogP = 2.5) compared to the parent compound (LogP = 1.5) [2] suggests different sorption and leaching behavior. A high-purity standard is necessary for accurate quantification of this degradation product to properly assess the risk of phytotoxicity to subsequent rotational crops (carryover effect) and potential groundwater contamination [3].

Impurity Profiling and QC in Agrochemical Manufacturing

Agrochemical manufacturers producing imazethapyr technical grade active ingredient are required to monitor and control the levels of specific impurities, including 3-Descarboxy Imazethapyr (often listed as Imazethapyr Impurity 16) . Procuring a high-purity reference standard (>95%) of this compound is critical for the development and routine application of QC/QA analytical methods (HPLC/UPLC) to ensure batch-to-batch consistency and compliance with product specifications and regulatory filings (e.g., ANDA, DMF submissions) .

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